Product packaging for 5-Formyl-4-phenanthrenecarboxylic acid(Cat. No.:CAS No. 5684-15-1)

5-Formyl-4-phenanthrenecarboxylic acid

Cat. No.: B188861
CAS No.: 5684-15-1
M. Wt: 250.25 g/mol
InChI Key: WNGATLAAVNRKQO-UHFFFAOYSA-N
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Description

5-Formyl-4-phenanthrenecarboxylic acid (CAS 5684-15-1) is a high-value, bifunctional phenanthrene derivative of significant interest in organic and synthetic chemistry research. Its molecular formula is C₁₆H₁₀O₃, with a molecular weight of 250.25 g/mol . This compound features both a formyl and a carboxylic acid functional group on the phenanthrene ring system, making it a versatile building block for the synthesis of more complex polycyclic structures. The primary documented synthetic route for this compound is the ozonolysis of pyrene in dimethylformamide, followed by a series of workup steps including hydrolysis and oxidation with potassium hypochlorite . Researchers should note that this compound is reported to exist primarily in a cyclic hydroxylactone form, which is an important consideration for its reactivity and application in subsequent reactions . Its behavior in chemical transformations is of particular scientific interest; for instance, upon reductive silylation, it yields a cyclic ether rather than the expected dimethyl product, demonstrating an anomalous reaction pathway that can be explored in mechanistic studies . This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions, consulting the relevant safety data sheets before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H10O3 B188861 5-Formyl-4-phenanthrenecarboxylic acid CAS No. 5684-15-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5684-15-1

Molecular Formula

C16H10O3

Molecular Weight

250.25 g/mol

IUPAC Name

5-formylphenanthrene-4-carboxylic acid

InChI

InChI=1S/C16H10O3/c17-9-12-5-1-3-10-7-8-11-4-2-6-13(16(18)19)15(11)14(10)12/h1-9H,(H,18,19)

InChI Key

WNGATLAAVNRKQO-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)C=O)C3=C(C=CC=C3C(=O)O)C=C2

Canonical SMILES

C1=CC2=C(C(=C1)C=O)C3=C(C=CC=C3C(=O)O)C=C2

Other CAS No.

5684-15-1

Pictograms

Irritant

Origin of Product

United States

Synthetic Methodologies for 5 Formyl 4 Phenanthrenecarboxylic Acid

Established Synthetic Pathways: Ozonolysis-Mediated Approaches

The most well-documented method for the preparation of 5-formyl-4-phenanthrenecarboxylic acid involves the ozonolysis of pyrene (B120774). This process leverages the selective cleavage of specific carbon-carbon bonds within the pyrene framework by ozone to yield the desired phenanthrene (B1679779) scaffold with the required functional groups.

Ozonolysis of Pyrene: Reaction Mechanisms and Conditions

The ozonolysis of pyrene proceeds through the initial electrophilic attack of ozone on the electron-rich double bonds of the aromatic system. Theoretical studies and experimental evidence suggest that the ozone attack preferentially occurs at the 4,5- and 9,10-bonds of the pyrene molecule, often referred to as the K-region. These bonds possess a higher double-bond character, making them more susceptible to ozonolytic cleavage.

The reaction is typically carried out by bubbling a stream of ozone through a solution of pyrene in a suitable solvent. The generally accepted mechanism for ozonolysis, proposed by Criegee, involves a 1,3-dipolar cycloaddition of ozone to a double bond to form an unstable primary ozonide (molozonide) wikipedia.orgorganic-chemistry.org. This intermediate then rapidly rearranges to a more stable secondary ozonide (1,2,4-trioxolane) wikipedia.orgorganic-chemistry.org. Subsequent workup of the ozonide is necessary to yield the final carbonyl products.

A detailed procedure for the ozonolysis of pyrene to this compound has been reported in Organic Syntheses. In this procedure, pyrene is dissolved in dimethylformamide and treated with an excess of ozone. The resulting ozonide solution is then subjected to a specific workup to afford the target compound.

The yield and selectivity of the ozonolysis of pyrene are influenced by several reaction parameters, including the choice of solvent, reaction temperature, and ozone concentration.

While the Organic Syntheses procedure provides a reliable method, systematic studies on the effect of temperature on the yield of this specific reaction are not extensively detailed in the available literature. However, in general, ozonolysis reactions are often carried out at low temperatures, such as -78 °C, to control the exothermic reaction and prevent side reactions wikipedia.orgbyjus.com. The temperature dependence of ozonolysis kinetics has been studied for other alkenes, showing a clear correlation between temperature and reaction rates rsc.orgcopernicus.org. Lower temperatures generally favor the formation of the desired products and minimize over-oxidation or decomposition.

The concentration of ozone is another critical parameter. A sufficient amount of ozone is required to ensure complete reaction with the pyrene. The endpoint of the ozonolysis can be indicated by the appearance of a blue color in the solution, signifying the presence of unreacted ozone wikipedia.orgbyjus.com.

ParameterConditionEffect on Yield/Selectivity
Solvent Freshly distilled dimethylformamideCrucial for consistent and reliable yields.
Ozone 50% excessEnsures complete conversion of the starting material.
Temperature Not specified in detail for this reaction, but generally low temperatures are favored for ozonolysis.Lower temperatures can improve selectivity and minimize side reactions.
Reaction Time Approximately 6 hours for 25 g of pyreneDependent on the rate of ozone generation and flow.
Reported Yield 32–38%

The workup procedure following the ozonolysis of pyrene is critical for the formation and isolation of this compound. The process described in Organic Syntheses involves a multi-step hydrolytic and oxidative workup.

Initially, the solution containing the ozonide is added to a dilute aqueous acetic acid solution. This hydrolytic step is designed to decompose the ozonide. Upon standing, a granular brown solid precipitates, which is then collected.

This solid is then subjected to an oxidative workup. It is first treated with a boiling 10% aqueous potassium hydroxide solution. This is followed by the addition of potassium hypochlorite solution, and the mixture is allowed to stand overnight before being heated. The addition of potassium hypochlorite, a strong oxidizing agent, is a key step in the oxidative workup. It is likely responsible for oxidizing an intermediate aldehyde to a carboxylic acid. In ozonolysis, an oxidative workup, often employing reagents like hydrogen peroxide or potassium permanganate (B83412), is used to convert any initially formed aldehydes into carboxylic acids byjus.comfishersci.camasterorganicchemistry.com. In this specific synthesis, the potassium hypochlorite serves this purpose, ensuring the formation of the carboxylic acid moiety in the final product.

The final steps involve acidification with hydrochloric acid to precipitate the crude this compound, followed by recrystallization from a mixture of dimethylformamide, glacial acetic acid, and water to yield the purified product.

Precursor Transformations in Phenanthrenecarboxylic Acid Synthesis

While the direct ozonolysis of pyrene is the primary route to this compound, the synthesis of other phenanthrenecarboxylic acids can provide insights into potential precursor-based strategies. For instance, 9-phenanthrenecarboxylic acid can be synthesized from phenanthrene itself through reactions like iron-catalyzed reaction with carbon tetrachloride and alcohols researchgate.net. The functionalization of a pre-existing phenanthrenecarboxylic acid could be a potential, though less direct, route to the target molecule.

Alternative Synthetic Strategies and Potential Routes to this compound

Beyond the established ozonolysis pathway, other synthetic methodologies could potentially be employed to construct this compound. These alternative routes might involve the introduction of the formyl and carboxylic acid groups onto a pre-formed phenanthrene nucleus through different chemical transformations.

Carbonylation Reactions for Formyl Group Introduction

Carbonylation reactions, which introduce a carbonyl group into an organic molecule, represent a powerful tool in synthetic organic chemistry. The formylation of aromatic compounds, in particular, can be achieved through various methods, such as the Gattermann-Koch reaction (using carbon monoxide and HCl) or the Vilsmeier-Haack reaction (using a substituted amide and phosphorus oxychloride) wikipedia.org.

A potential alternative route to this compound could involve the formylation of a suitable phenanthrene precursor. For example, one could envision the synthesis of 4-phenanthrenecarboxylic acid followed by the introduction of a formyl group at the 5-position. However, the regioselectivity of electrophilic aromatic substitution on the phenanthrene ring would be a critical factor to control. Reactions of phenanthrene typically occur at the 9 and 10 positions wikipedia.org. Therefore, directing a formylation reaction to the 5-position of a 4-substituted phenanthrene would likely be challenging and may require the use of directing groups or specific catalysts.

Another approach could be the carbonylation of an organometallic derivative of a substituted phenanthrene. For instance, a bromo-substituted phenanthrenecarboxylic acid ester could potentially be converted to its organolithium or Grignard reagent, followed by reaction with a formylating agent. Palladium-catalyzed carbonylation reactions of aryl halides with carbon monoxide are also well-established methods for the synthesis of aromatic aldehydes and carboxylic acids organic-chemistry.org. A strategy involving the selective introduction of two different carbonyl functionalities onto the phenanthrene scaffold via sequential carbonylation reactions could be a futuristic, albeit complex, approach.

Carboxylation Reactions for Carboxylic Acid Group Introduction

In the context of the known synthesis of this compound, the introduction of the carboxylic acid group is not achieved through a direct carboxylation reaction, such as the Kolbe-Schmitt reaction or the use of Grignard reagents with carbon dioxide. Instead, the carboxylic acid functionality is generated as a result of an oxidative cleavage of an intermediate formed during a multi-step synthesis. This process begins with the ozonolysis of pyrene, which leads to the formation of an ozonide. This ozonide is then subjected to oxidative workup, which cleaves a carbon-carbon double bond of the pyrene core and subsequently forms both the aldehyde (formyl) and the carboxylic acid groups present in the final product.

Multi-step Total Synthesis Approaches

The sole reported method for the preparation of this compound is a multi-step total synthesis starting from pyrene orgsyn.orgorgsyn.org. This procedure involves the ozonolysis of pyrene followed by an oxidative workup.

The synthesis commences with the treatment of a solution of pyrene in dimethylformamide with ozone orgsyn.org. This step leads to the formation of an unstable ozonide intermediate. The careful control of reaction conditions, such as temperature and ozone concentration, is crucial for the successful formation of this intermediate.

Following the ozonolysis, the resulting ozonide solution is added to an aqueous solution of acetic acid, which hydrolyzes the ozonide orgsyn.org. The subsequent treatment of this mixture with a potassium hypochlorite solution serves as the oxidative step orgsyn.org. This oxidation is a critical transformation that leads to the cleavage of one of the aromatic rings in the pyrene core, ultimately forming the desired 5-formyl and 4-carboxylic acid functionalities on the phenanthrene scaffold. The reaction mixture is then heated to drive the oxidation to completion orgsyn.org.

StepStarting MaterialReagentsIntermediate/ProductYield
1Pyrene1. Ozone (O₃) in Dimethylformamide 2. 1% Aqueous Acetic AcidOzonide HydrolyzateNot Isolated
2Ozonide HydrolyzatePotassium Hypochlorite Solution, Potassium HydroxideCrude this compoundNot specified
3Crude this compoundDimethylformamide, Glacial Acetic Acid, WaterPurified this compound32–38% (overall)

Chemical Reactivity and Transformations of 5 Formyl 4 Phenanthrenecarboxylic Acid

Reactivity of the Aldehyde Moiety

The aldehyde group is a primary site for a variety of chemical reactions, including oxidation, reduction, and nucleophilic additions. These transformations are fundamental in synthetic organic chemistry for the construction of more complex molecules. Aromatic aldehydes, such as the formyl group on the phenanthrene (B1679779) ring, undergo these reactions readily, though their reactivity can be influenced by the electronic nature of the large aromatic system. numberanalytics.comnumberanalytics.comfiveable.me

Oxidation Reactions of the Formyl Group

The formyl group can be readily oxidized to a carboxylic acid, yielding phenanthrene-4,5-dicarboxylic acid. This transformation can be achieved using a range of oxidizing agents, from strong to mild. The choice of reagent depends on the desired selectivity and the presence of other functional groups in the molecule. For instance, strong oxidants like potassium permanganate (B83412) or Jones reagent (chromic acid) are highly effective. ncert.nic.in Milder reagents, such as Tollens' reagent (silver nitrate (B79036) in ammonia) or Fehling's solution, can also effect the oxidation and are classic chemical tests for aldehydes. In some contexts, enzymatic or catalytic oxidation using molecular oxygen can be employed for selective transformations. nih.gov

Oxidizing Agent Product Reaction Conditions
Potassium Permanganate (KMnO₄)Phenanthrene-4,5-dicarboxylic acidBasic, followed by acidic workup
Jones Reagent (CrO₃/H₂SO₄)Phenanthrene-4,5-dicarboxylic acidAcetone solvent
Tollens' Reagent ([Ag(NH₃)₂]⁺)Phenanthrene-4,5-dicarboxylic acidAqueous, mild heating
Catalytic Oxygen (O₂)Phenanthrene-4,5-dicarboxylic acidWith appropriate metal catalyst
This table outlines common oxidation reactions applicable to the formyl group of 5-Formyl-4-phenanthrenecarboxylic acid.

Reduction Reactions of the Formyl Group

The aldehyde can be reduced to a primary alcohol (a hydroxymethyl group) or completely reduced to a methyl group. Selective reduction of the aldehyde in the presence of the carboxylic acid can be achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). This reagent typically does not reduce carboxylic acids.

Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce both the aldehyde and the carboxylic acid to their corresponding alcohols, yielding 4,5-bis(hydroxymethyl)phenanthrene. Catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst) can also be used, potentially reducing both functional groups depending on the reaction conditions. The Wolff-Kishner or Clemmensen reductions are specific methods to deoxygenate the aldehyde completely to a methyl group. ncert.nic.in

Reducing Agent Product Notes
Sodium Borohydride (NaBH₄)5-(Hydroxymethyl)-4-phenanthrenecarboxylic acidSelective for the aldehyde
Lithium Aluminum Hydride (LiAlH₄)4,5-Bis(hydroxymethyl)phenanthreneReduces both aldehyde and carboxylic acid
Catalytic Hydrogenation (H₂/Pd-C)5-(Hydroxymethyl)-4-phenanthrenecarboxylic acid or 4,5-Bis(hydroxymethyl)phenanthreneProduct depends on conditions
Hydrazine/KOH (Wolff-Kishner)5-Methyl-4-phenanthrenecarboxylic acidReduces aldehyde to a methyl group
This table summarizes potential reduction reactions of the formyl group.

Nucleophilic Addition Reactions

The electrophilic carbon of the formyl group is susceptible to attack by various nucleophiles, a cornerstone of carbon-carbon bond formation. ncert.nic.innumberanalytics.com These reactions typically proceed through a tetrahedral intermediate. numberanalytics.com Aromatic aldehydes are generally reactive in these additions, although resonance effects from the aromatic ring can sometimes make them less electrophilic than their aliphatic counterparts. vedantu.comlibretexts.org

Key nucleophilic addition reactions include:

Grignard Reaction: Addition of an organomagnesium halide (R-MgX) results in the formation of a secondary alcohol after an acidic workup.

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) converts the aldehyde into an alkene, replacing the C=O bond with a C=C bond.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN), often catalyzed by a base, yields a cyanohydrin, which is a versatile intermediate for synthesizing alpha-hydroxy acids or amino alcohols.

Reagent Type Example Reagent Intermediate/Product Reaction Class
OrganometallicMethylmagnesium Bromide (CH₃MgBr)1-(4-Carboxyphenanthren-5-yl)ethanolGrignard Reaction
Phosphorus YlideTriphenylphosphonium methylide (Ph₃P=CH₂)5-Vinyl-4-phenanthrenecarboxylic acidWittig Reaction
CyanideHydrogen Cyanide (HCN) / KCN2-Hydroxy-2-(4-carboxyphenanthren-5-yl)acetonitrileCyanohydrin Formation
This table presents examples of nucleophilic addition reactions at the aldehyde moiety.

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is less reactive towards nucleophiles than the aldehyde but undergoes its own characteristic set of transformations, most notably esterification, amidation, and decarboxylation. numberanalytics.com Aromatic carboxylic acids are generally slightly more acidic than their aliphatic counterparts. nagwa.com

Esterification and Amidation Reactions

Esterification , particularly the Fischer-Speier esterification, is a common reaction where the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.com This is an equilibrium process, and to achieve high yields of the ester, the alcohol is often used in large excess, or water is removed as it forms. masterorganicchemistry.com This reaction would convert this compound into its corresponding ester. numberanalytics.com

Amidation typically requires activation of the carboxylic acid, as direct reaction with an amine is often slow. khanacademy.org The carboxylic acid is commonly converted to a more reactive intermediate, such as an acyl chloride (using thionyl chloride, SOCl₂), which then readily reacts with an amine to form an amide. nih.gov Alternatively, coupling reagents can be used to facilitate the direct condensation of the carboxylic acid and amine. researchgate.net

Reaction Reagents Product
Fischer EsterificationMethanol (B129727) (CH₃OH), H₂SO₄ (cat.)Methyl 5-formyl-4-phenanthrenecarboxylate
Amidation (via Acyl Chloride)1. Thionyl Chloride (SOCl₂) 2. Ammonia (B1221849) (NH₃)5-Formyl-4-phenanthrenecarboxamide
This table shows representative esterification and amidation reactions.

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a key transformation. numberanalytics.com Aromatic carboxylic acids are generally resistant to decarboxylation unless harsh conditions are applied or specific structural features are present. youtube.com

Classical methods often involve heating the carboxylic acid at high temperatures with a catalyst, such as copper powder in quinoline. More modern methods, including photoredox catalysis, can achieve decarboxylation under milder conditions. acs.orgresearchgate.net Successful decarboxylation of this compound would yield 4-formylphenanthrene.

Method Typical Reagents/Conditions Product
Copper-CatalyzedCopper, Quinoline, Heat4-Formylphenanthrene
Photoredox CatalysisPhotocatalyst, Light, H-atom source4-Formylphenanthrene
HalodecarboxylationAg⁺ salt, Br₂ (Hunsdiecker reaction)4-Bromo-5-formylphenanthrene
This table details potential pathways for the decarboxylation of the carboxylic acid group.

Formation of Acid Derivatives

The carboxylic acid group in this compound is a key site for chemical modification, allowing for the synthesis of various acid derivatives such as esters and amides. These transformations are fundamental in altering the compound's physical, chemical, and biological properties.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several methods. The Fischer-Speier esterification is a classic approach, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.comkhanacademy.org This is an equilibrium-driven process, and to favor the formation of the ester, a large excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com For instance, reacting this compound with methanol under acidic conditions would yield methyl 5-formyl-4-phenanthrenecarboxylate. The reaction mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack of the alcohol, a series of proton transfers, and finally elimination of water to form the ester. masterorganicchemistry.com

Alternatively, esters can be synthesized under milder conditions by first converting the carboxylic acid to a more reactive intermediate, such as an acid chloride. youtube.comyoutube.com Treatment of this compound with a reagent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) would produce 5-formyl-4-phenanthrenecarbonyl chloride. This acid chloride can then readily react with an alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct, to afford the desired ester in high yield. youtube.com

Amide Formation: The synthesis of amides from this compound can also be accomplished through various synthetic routes. youtube.comorganic-chemistry.org A direct approach involves heating the carboxylic acid with ammonia or a primary or secondary amine. youtube.com However, this method often requires high temperatures to drive off the water molecule formed during the reaction. youtube.com

A more common and efficient method involves the activation of the carboxylic acid. organic-chemistry.orgyoutube.com Similar to ester synthesis, converting the carboxylic acid to its acid chloride provides a highly reactive intermediate for amidation. youtube.com The resulting 5-formyl-4-phenanthrenecarbonyl chloride can then be treated with ammonia, a primary amine, or a secondary amine to form the corresponding primary, secondary, or tertiary amide. youtube.com In this reaction, it is common to use two equivalents of the amine; one acts as the nucleophile, and the second acts as a base to neutralize the liberated HCl. youtube.com Alternatively, an external base such as pyridine can be used.

Another widely used method for amide bond formation is the use of coupling reagents. youtube.comescholarship.org Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine to form the amide bond. This method is particularly useful for synthesizing peptides and is known for its mild reaction conditions. youtube.com

Reactivity of the Phenanthrene Core

The phenanthrene ring system of this compound is an aromatic structure that can undergo characteristic reactions, notably electrophilic aromatic substitution. The presence of the formyl and carboxylic acid groups, which are deactivating and meta-directing, influences the position of substitution on the aromatic rings.

Electrophilic Aromatic Substitution Reactions

Phenanthrene itself is more reactive than benzene (B151609) towards electrophilic attack, and its reactions typically occur at the 9 and 10 positions due to the higher electron density at these sites. numberanalytics.comwikipedia.org However, in this compound, the existing substituents significantly direct the position of further substitution. Both the formyl (-CHO) and carboxylic acid (-COOH) groups are electron-withdrawing and act as deactivating groups, making the aromatic rings less susceptible to electrophilic attack compared to unsubstituted phenanthrene. numberanalytics.com

These groups direct incoming electrophiles to the meta positions relative to their own positions. Considering the numbering of the phenanthrene ring, the formyl group is at position 5 and the carboxylic acid is at position 4. Therefore, electrophilic substitution would be expected to occur at positions that are meta to both groups, if sterically accessible. The most likely positions for substitution would be influenced by the combined directing effects of both groups and the inherent reactivity of the different positions on the phenanthrene nucleus.

Common electrophilic aromatic substitution reactions include:

Nitration: This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. numberanalytics.comnumberanalytics.com The electrophile is the nitronium ion (NO₂⁺).

Halogenation: Bromination or chlorination can be achieved using a halogen (Br₂ or Cl₂) in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃. numberanalytics.com

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. wikipedia.org

Friedel-Crafts Acylation and Alkylation: These reactions involve the introduction of an acyl group (R-C=O) or an alkyl group (R), respectively, using an acyl halide or alkyl halide in the presence of a Lewis acid catalyst. numberanalytics.comnumberanalytics.com However, Friedel-Crafts reactions are often inhibited by strongly deactivating groups like the carboxylic acid and formyl groups present in this molecule.

The precise location of substitution on the this compound backbone would require experimental determination, as the electronic effects of the substituents and the inherent reactivity of the phenanthrene ring system would be competing factors. numberanalytics.com

Oxidative Degradation Pathways and Ring Cleavage Mechanisms

The phenanthrene core is susceptible to oxidative degradation, which can lead to the cleavage of the aromatic rings. This process is relevant in the context of the environmental fate of polycyclic aromatic hydrocarbons (PAHs) and has been studied in various biological and chemical systems. nih.gov

In biological systems, the degradation of phenanthrene is often initiated by dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic rings. nih.gov For phenanthrene itself, degradation can proceed through initial dioxygenation at the C-1,2, C-3,4, or C-9,10 positions. researchgate.net The resulting diols are then susceptible to ring cleavage by other enzymes. nih.gov One common pathway involves the conversion of phenanthrene to 1-hydroxy-2-naphthoate, which then undergoes ring cleavage. nih.gov

In the case of this compound, the presence of the electron-withdrawing formyl and carboxyl groups would likely influence the sites of initial oxidative attack. Chemical oxidation, for instance with strong oxidizing agents like chromic acid or potassium permanganate, can lead to the cleavage of the phenanthrene ring system. wikipedia.org The 9,10-bond in phenanthrene is particularly susceptible to oxidation, which can lead to the formation of phenanthrenequinone. wikipedia.org Further oxidation can result in the cleavage of the rings and the formation of smaller aromatic or aliphatic acids. For example, ozonolysis of phenanthrene leads to the formation of diphenylaldehyde. wikipedia.org

The specific products of oxidative degradation of this compound would depend on the oxidizing agent used and the reaction conditions. The formyl and carboxyl groups may also be affected by the oxidative conditions.

Intramolecular Interactions and Tautomerism in this compound

The proximity of the formyl and carboxylic acid groups at the 4 and 5 positions of the phenanthrene ring allows for significant intramolecular interactions, leading to the possibility of ring-chain tautomerism.

Cyclic Hydroxylactone Formation and Equilibrium Dynamics

This compound can exist in equilibrium between its open-chain form and a cyclic tautomeric form, a hydroxylactone. This is a type of ring-chain tautomerism where the hydroxyl group of the carboxylic acid adds intramolecularly to the carbonyl group of the aldehyde. This results in the formation of a five-membered lactone ring fused to the phenanthrene backbone.

Studies on related systems, such as 5-acyl-4-phenanthramides, have shown that the cyclic tautomer is often the predominant form. rsc.org The equilibrium between the open-chain (aldehydo-acid) and the cyclic (hydroxylactone) forms is influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the aromatic ring. In some cases, the equilibrium may lie significantly towards one form. For a similar compound, 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid, the open-chain form was found to be predominant in solution, with the cyclic hemiacetal form accounting for about 20%. mdpi.com

The formation of the hydroxylactone can be represented by the following equilibrium:

Open-chain form ⇌ Cyclic hydroxylactone form

Spectroscopic Signatures of Tautomeric Forms

The existence of both the open-chain and cyclic tautomers can be investigated using spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org

IR Spectroscopy:

The open-chain form would exhibit characteristic absorption bands for the aldehyde C-H stretch (around 2700-2800 cm⁻¹), the aldehyde C=O stretch (around 1690-1715 cm⁻¹), the carboxylic acid O-H stretch (a broad band from 2500-3300 cm⁻¹), and the carboxylic acid C=O stretch (around 1700-1725 cm⁻¹).

The cyclic hydroxylactone form would lack the aldehyde C-H and C=O stretching bands. Instead, it would show a characteristic lactone C=O stretching band (typically at a higher frequency than an open-chain ester, around 1760-1800 cm⁻¹) and a hydroxyl O-H stretching band (around 3200-3600 cm⁻¹).

NMR Spectroscopy:

¹H NMR: In the open-chain form , a distinct singlet for the aldehyde proton (-CHO) would be observed in the downfield region (around 9-10 ppm). The carboxylic acid proton (-COOH) would also appear as a broad singlet, typically downfield. In the cyclic hydroxylactone form , the aldehyde proton signal would be absent. A new signal for the methine proton of the hydroxylactone ring (the carbon that was formerly the aldehyde carbon) would appear, likely coupled to the hydroxyl proton. The chemical shift of this proton would be significantly upfield compared to the aldehyde proton.

¹³C NMR: The open-chain form would show distinct signals for the aldehyde carbonyl carbon (around 190-200 ppm) and the carboxylic acid carbonyl carbon (around 170-185 ppm). The cyclic hydroxylactone form would lack the aldehyde carbonyl signal and instead show a signal for the lactone carbonyl carbon (around 170-180 ppm) and a signal for the carbon bearing the hydroxyl group (the former aldehyde carbon) in the range of 90-100 ppm.

By analyzing the relative intensities of the signals corresponding to each tautomer in the NMR spectra, the equilibrium constant for the tautomerization process can be estimated. rsc.org

Structural Elucidation and Advanced Spectroscopic Characterization of 5 Formyl 4 Phenanthrenecarboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing detailed information about the carbon-hydrogen framework of a molecule. A complete NMR analysis of 5-Formyl-4-phenanthrenecarboxylic acid would involve ¹H NMR to identify the number and environment of hydrogen atoms and ¹³C NMR to characterize the carbon skeleton. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be crucial for establishing the connectivity between atoms and confirming the substitution pattern on the phenanthrene (B1679779) core.

Despite extensive searches, no specific ¹H or ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), or 2D correlation maps for this compound, could be located in published literature or spectral databases.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the precise molecular weight of a compound and to gain insight into its structure through the analysis of its fragmentation patterns. For this compound (C₁₆H₁₀O₃), high-resolution mass spectrometry (HRMS) would be expected to confirm its exact mass. The fragmentation pattern observed in the mass spectrum would reveal characteristic losses of functional groups, such as the formyl (-CHO) and carboxylic acid (-COOH) moieties, further corroborating the proposed structure.

Specific mass spectrometry data, including the molecular ion peak (M⁺) and a detailed analysis of the fragmentation pathway for this compound, are not available in the reviewed sources.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a vital tool for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands for the carbonyl (C=O) stretching vibrations of both the aldehyde and the carboxylic acid, as well as the hydroxyl (O-H) stretch of the carboxylic acid and the aromatic C-H and C=C stretching vibrations of the phenanthrene ring.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for highly conjugated systems like phenanthrene. The UV-Vis spectrum would display absorption maxima (λmax) that are characteristic of the extended π-system of the phenanthrene core, likely influenced by the auxochromic and chromophoric formyl and carboxyl substituents.

No experimentally obtained IR spectra with specific vibrational frequencies (cm⁻¹) or UV-Vis spectra detailing absorption maxima (λmax) for this compound have been found.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural evidence for a crystalline solid, revealing precise bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice. For this compound, an X-ray crystal structure would offer unambiguous confirmation of its molecular geometry and any intermolecular interactions, such as hydrogen bonding, in the solid state.

There are no published reports of the single-crystal X-ray diffraction analysis of this compound, and therefore, no crystallographic data is available.

Chiroptical Spectroscopy (if applicable to chiral derivatives)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. As this compound itself is not chiral, these techniques would not be applicable. However, if chiral derivatives of this compound were to be synthesized, chiroptical spectroscopy would be essential for characterizing their stereochemistry.

No information regarding chiral derivatives of this compound or any associated chiroptical studies has been found.

Derivatives and Analogs of 5 Formyl 4 Phenanthrenecarboxylic Acid

Synthesis and Characterization of Novel Derivatives

The generation of novel derivatives from 5-formyl-4-phenanthrenecarboxylic acid hinges on the selective chemical transformation of its primary functional groups.

The formyl group (-CHO) is a highly reactive site amenable to a variety of chemical transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. taylorandfrancis.com

Oxidation: The formyl group can be oxidized to a second carboxylic acid group, yielding phenanthrene-4,5-dicarboxylic acid. This transformation fundamentally alters the electronic and binding properties of the molecule, converting it from a mono-acidic to a di-acidic structure.

Reduction: Reduction of the formyl group to a hydroxymethyl group (-CH₂OH) yields 5-(hydroxymethyl)-4-phenanthrenecarboxylic acid. This introduces a primary alcohol functionality, which can serve as a site for further esterification or etherification reactions.

Reductive Amination: The formyl group can react with primary or secondary amines in the presence of a reducing agent to form secondary or tertiary amines, respectively. This introduces nitrogen-containing moieties, which can be crucial for biological activity by forming salt bridges or hydrogen bonds.

Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde into an alkene, enabling the extension of the carbon skeleton and the introduction of various substituted vinyl groups.

Table 1: Potential Reactions at the Formyl Group of this compound

Reaction Type Reagents Product Functional Group
Oxidation KMnO₄, H₂CrO₄ Carboxylic Acid
Reduction NaBH₄, LiAlH₄ Alcohol (Hydroxymethyl)
Reductive Amination R-NH₂, NaBH₃CN Amine
Wittig Reaction Ph₃P=CHR Alkene

The carboxylic acid group (-COOH) is a cornerstone for creating derivatives such as esters, amides, and acid chlorides, each with distinct reactivity and physical properties. jackwestin.commsu.edu

Esterification: The most common reaction of carboxylic acids is their conversion to esters. jackwestin.com Fischer esterification, involving reaction with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄), is a standard method. openstax.org This modification can increase lipophilicity and alter the compound's pharmacokinetic profile.

Amide Formation: Amides are typically synthesized by first activating the carboxylic acid, as direct reaction with an amine is often inefficient. khanacademy.org Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are used to form a reactive intermediate that readily couples with an amine. openstax.org Amide derivatives are prevalent in many biologically active molecules.

Acid Chloride Formation: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a highly reactive acid chloride. openstax.orgkhanacademy.org This intermediate serves as a versatile precursor for the synthesis of esters and amides under milder conditions than direct coupling methods. khanacademy.org

Table 2: Common Derivatization Reactions for the Carboxylic Acid Group

Derivative Reaction Name Typical Reagents Key Feature of Product
Ester Fischer Esterification Alcohol (R'-OH), H₂SO₄ Increased lipophilicity
Amide Amide Coupling Amine (R'-NH₂), DCC/EDC Introduces H-bond donor/acceptor
Acid Chloride - Thionyl Chloride (SOCl₂) Highly reactive intermediate
Acid Anhydride - Acyl Chloride, Base Reactive acylating agent

While modifications at the formyl and carboxyl groups are more straightforward, altering the aromatic phenanthrene (B1679779) core is also a strategy for creating new analogs. The phenanthrene nucleus itself is a structural motif found in numerous natural and synthetic compounds with diverse pharmacological activities. scispace.com Reactions like electrophilic aromatic substitution (e.g., nitration, halogenation) can introduce new substituents onto the three-ring system, although the directing effects of the existing formyl and carboxyl groups would influence the position of substitution.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Key insights can be drawn from general SAR principles and studies on related structures:

Role of Functional Groups: The nature and position of functional groups are critical. For instance, studies on various anticancer compounds have shown that the presence and placement of groups like fluoro, methoxy, hydroxyl, and amino can significantly impact antimigration and antiproliferation activities. nih.gov

Carboxylic Acid Moiety: The acidic nature of the -COOH group often allows it to act as a hydrogen bond donor and acceptor, or to form an ionic bond with a receptor's basic residue (e.g., arginine or lysine). Converting it to an ester or amide can probe the importance of this acidity. If activity is retained or enhanced, it may suggest the group is involved in a hydrogen bond rather than an ionic interaction, or that it primarily fills a hydrophobic pocket. researchgate.net

Formyl Group Moiety: The formyl group, being a polar hydrogen bond acceptor, can also be critical for binding. Its conversion to a non-polar methyl group, a hydrogen-bond-donating hydroxyl group, or a larger amine-containing group would reveal the steric and electronic requirements of the binding site.

Phenanthrene Scaffold: The rigid, planar, and lipophilic phenanthrene backbone serves as a structural anchor, positioning the functional groups in a specific spatial orientation for optimal interaction with a biological target. scispace.com Modifications to the backbone itself, such as adding substituents or altering the ring system, can affect binding affinity and specificity. nih.gov

For example, in a hypothetical SAR study targeting a specific enzyme, a series of analogs could be synthesized and tested, as outlined in the table below.

Table 3: Hypothetical SAR Study of this compound Analogs

Analog Modification from Parent Compound Rationale for Synthesis Potential SAR Insight
1 Carboxylic acid -> Methyl ester Test importance of acidity Determines if H-bond donor or ionic interaction is key
2 Carboxylic acid -> Butyl amide Increase lipophilicity; add H-bond donor Probes hydrophobic pocket and H-bond requirements researchgate.net
3 Formyl -> Hydroxymethyl Replace H-bond acceptor with donor/acceptor Elucidates role of the formyl oxygen
4 Formyl -> Carboxylic acid Introduce a second acidic center Investigates if a dianionic species improves binding

Comparative Analysis with Other Phenanthrenecarboxylic Acid Derivatives

The properties of this compound can be better understood by comparing it to other phenanthrenecarboxylic acids that lack the formyl group or have substituents at different positions.

Phenanthrene-9-carboxylic acid: This isomer, where the carboxylic acid is at the 9-position, has been investigated in the context of Pschorr synthesis. scispace.com Its different substitution pattern leads to distinct electronic properties and molecular shape compared to the 4-carboxy isomer, which would influence its interaction with biological targets or its properties in materials applications.

Phenanthrene-4,5-dicarboxylic acid: As the oxidation product of this compound, this di-acid has two adjacent carboxylic acid groups. This structure is capable of acting as a bidentate ligand, chelating metal ions, or forming intramolecular hydrogen bonds, giving it chemical properties significantly different from its mono-acid precursor. In metabolic pathways of phenanthrene degradation by bacteria, phenanthrene-4,5-dicarboxylic acid can be an intermediate that is further converted to 1-hydroxy-2-naphthoic acid. researchgate.net

Substituted Phenanthrenes: The broader family of phenanthrene derivatives exhibits a vast range of biological activities, including analgesic, cytotoxic, antimalarial, and anti-inflammatory effects. scispace.com For example, 3-aminophenanthrene was found to have potent analgesic activity. scispace.com Comparing the activity of this compound and its derivatives to these known compounds can provide a framework for predicting its potential therapeutic applications. The presence of both the electron-withdrawing formyl and carboxylic acid groups on the same ring likely imparts unique electronic characteristics compared to phenanthrenes with electron-donating groups like amino or hydroxyl groups.

This comparative context is essential for rational drug design and for understanding the unique contribution of the specific substitution pattern of this compound.

Applications in Chemical Biology and Medicinal Chemistry Research

Exploration as a Molecular Scaffold for Bioactive Compounds

The potential of 5-Formyl-4-phenanthrenecarboxylic acid as a molecular scaffold for the development of bioactive compounds has not been specifically documented in available research. The phenanthrene (B1679779) nucleus itself is recognized as a versatile scaffold in drug discovery, forming the core of various natural and synthetic compounds with a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities. However, studies detailing the use of the this compound derivative in this capacity are absent.

Design Principles for Phenanthrene-Based Scaffolds in Drug Discovery

General design principles for phenanthrene-based scaffolds often involve leveraging the planar aromatic system for intercalation with DNA or interaction with flat receptor binding sites. Functionalization of the phenanthrene core is crucial for modulating activity, selectivity, and pharmacokinetic properties. However, specific design principles tailored to or emerging from studies on this compound have not been reported.

Ligand Design and Receptor Interactions

There is no available information on the design of ligands derived from this compound or their interactions with specific biological receptors. Research in this area would typically involve the synthesis of a library of derivatives and their evaluation in binding assays to identify and optimize interactions with a target protein.

Mechanistic Investigations of Biological Activities

No mechanistic studies elucidating the biological activities of this compound have been published. Such investigations are fundamental to understanding how a compound exerts its effects at a molecular level.

In Vitro Studies on Cellular Pathways and Targets (e.g., enzyme inhibition, protein interactions)

There are no reports of in vitro studies investigating the effects of this compound on specific cellular pathways, enzyme inhibition, or protein-protein interactions.

Computational Modeling of Biological Interactions

Computational studies, such as molecular docking or molecular dynamics simulations, which could predict the binding of this compound to biological targets, have not been reported.

Development of Probes and Tools for Biochemical Studies

The unique structural features of this compound, combining a fluorescent phenanthrene core with two reactive functional groups—a formyl and a carboxylic acid—position it as a versatile scaffold for the development of specialized probes and tools for biochemical investigations. The inherent fluorescence of the phenanthrene ring system allows for the creation of probes that can be detected with high sensitivity, while the aldehyde and carboxylic acid moieties provide reactive handles for conjugation to biomolecules or for interaction with specific cellular components.

The development of biochemical probes from this compound leverages the principles of bioconjugation and fluorescence spectroscopy. The formyl group can readily react with primary amines, such as the N-terminus of proteins or the side chain of lysine residues, to form a Schiff base. This covalent linkage can be further stabilized by reduction to a secondary amine. The carboxylic acid group, on the other hand, can be activated to form an amide bond with amines, providing another robust method for attaching the phenanthrene fluorophore to a target molecule. This dual reactivity offers flexibility in designing conjugation strategies.

Research into phenanthrene derivatives has highlighted their utility as fluorescent markers. For instance, phenanthrene-9-carboxaldehyde is a known precursor for creating fluorescent probes fishersci.ca. Similarly, other reactive phenanthrene derivatives have been successfully used to label amino groups in various materials for fluorescence microscopy nih.govresearchgate.net. These examples underscore the potential of the formyl group on the this compound scaffold for similar applications in labeling peptides, proteins, and other amine-containing biomolecules. The resulting fluorescently tagged biomolecules can then be used to study their localization, trafficking, and interactions within cellular systems.

Furthermore, the phenanthrene nucleus itself has been incorporated into DNA base analogues, where its fluorescence properties serve as a reporter for DNA structure and dynamics nih.gov. This suggests that derivatives of this compound could be designed to probe nucleic acid structures and interactions. The carboxylic acid group could be utilized for linkage to a deoxyribose sugar, while the formyl group could potentially interact with or report on the local environment within a DNA or RNA structure.

The development of probes based on this compound would involve a systematic approach, starting with the characterization of its photophysical properties. Key parameters such as absorption and emission spectra, quantum yield, and fluorescence lifetime would need to be determined in various solvent environments to understand its behavior as a fluorophore. Subsequently, conjugation reactions with model biomolecules would be optimized to establish efficient and specific labeling protocols.

Once developed, these phenanthrene-based probes could be applied in a variety of biochemical assays. For example, a protein labeled with a this compound derivative could be used in fluorescence polarization assays to study protein-protein or protein-ligand interactions. Changes in the polarization of the emitted fluorescence upon binding would provide quantitative information about the binding affinity. Similarly, these probes could be employed in Förster Resonance Energy Transfer (FRET) experiments as a donor or acceptor to measure distances and conformational changes in biomolecules.

The following table summarizes the potential research applications and the corresponding roles of the functional groups in this compound for the development of biochemical probes.

Research Application Role of Formyl Group Role of Carboxylic Acid Group Underlying Principle
Fluorescent Labeling of ProteinsCovalent linkage to primary amines (e.g., lysine residues) via Schiff base formation.Covalent linkage to primary amines via amide bond formation after activation.Introduction of a fluorescent reporter group for visualization and quantification.
DNA/RNA ProbesPotential for interaction with nucleic acid bases or as an environmentally sensitive reporter.Linkage to the sugar-phosphate backbone or a modified nucleobase.Monitoring nucleic acid conformation, hybridization, and interactions.
Enzyme Substrate ProbesPart of a recognition motif for an enzyme active site.Part of a recognition motif or a reactive group for covalent modification.Detection of enzyme activity through changes in fluorescence upon substrate turnover.
Small Molecule Probes for Cellular ImagingCan be modified to target specific cellular compartments or organelles.Can be modified to improve cell permeability or target specific transporters.Visualization of the distribution and dynamics of small molecules in living cells.

Detailed research into the synthesis and application of probes derived from this compound would involve several key steps, as outlined in the table below.

Research Step Objective Key Methodologies Expected Outcome
1. Photophysical Characterization To determine the fundamental fluorescence properties of the core scaffold.UV-Vis and fluorescence spectroscopy, quantum yield and lifetime measurements.A comprehensive understanding of the spectral properties and environmental sensitivity.
2. Bioconjugation Chemistry To develop efficient methods for attaching the fluorophore to biomolecules.Schiff base formation, amide coupling reactions, purification by chromatography.Optimized protocols for creating stable and functional fluorescently labeled biomolecules.
3. In Vitro Assay Development To apply the developed probes in biochemical and biophysical studies.Fluorescence polarization, FRET, fluorescence microscopy.Quantitative data on molecular interactions, enzymatic activity, or cellular localization.
4. Cellular Imaging Studies To utilize the probes for visualizing biological processes in living cells.Confocal fluorescence microscopy, live-cell imaging.Spatiotemporal information on the localization and dynamics of the target biomolecule.

While specific research on this compound as a biochemical probe is not yet prevalent in the literature, the established reactivity of its functional groups and the known fluorescent properties of the phenanthrene core provide a strong rationale for its potential in this area of chemical biology and medicinal chemistry research.

Scientific Focus: The Environmental Fate of this compound in Polycyclic Aromatic Hydrocarbon Degradation

Initial investigations into the microbial degradation pathways of polycyclic aromatic hydrocarbons (PAHs), specifically phenanthrene, have not identified this compound as a metabolic intermediate. Extensive searches of scientific literature and databases did not yield information directly linking this compound to the biodegradation of phenanthrene or other PAHs.

While the microbial breakdown of phenanthrene is a well-documented process involving a series of enzymatic reactions, current understanding points to the formation of other key metabolites. The established pathways generally proceed through the following key stages:

Initial Dioxygenase Attack: The degradation of phenanthrene is typically initiated by dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the phenanthrene molecule. This results in the formation of cis-dihydrodiols.

Dehydrogenation: The cis-dihydrodiols are then converted to dihydroxyphenanthrenes through the action of dehydrogenases.

Ring Cleavage: The dihydroxyphenanthrene molecule undergoes ring cleavage, which can occur through two primary mechanisms: ortho-cleavage and meta-cleavage. This cleavage is a critical step that opens up the aromatic ring structure.

Formation of Key Intermediates: These cleavage pathways lead to the formation of central intermediates such as 1-hydroxy-2-naphthoic acid, which is then further metabolized. Subsequent degradation steps funnel these intermediates into common metabolic pathways, ultimately leading to mineralization into carbon dioxide and water.

Further research would be necessary to determine if this compound plays any role in the environmental transformation of phenanthrene or other polycyclic aromatic hydrocarbons.

Advanced Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic landscape of a molecule. rsc.orgrsc.org For 5-Formyl-4-phenanthrenecarboxylic acid, these calculations can map out the distribution of electrons and predict regions susceptible to chemical attack.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. rsc.org A smaller gap generally suggests higher reactivity. The electrostatic potential (ESP) surface visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For this compound, the oxygen atoms of the formyl and carboxyl groups are expected to be the most electron-rich regions, while the hydrogen of the carboxylic acid and the carbon of the formyl group would be electron-poor.

The reactivity of polycyclic aromatic hydrocarbons (PAHs) and their derivatives is often complex, influenced by factors like aromaticity, strain, and the electronic nature of substituents. rsc.orgnih.gov The activation strain model is a computational approach used to understand the reactivity of PAHs by separating the reaction barrier into the energy required to distort the reactants into their transition-state geometries (strain) and the actual interaction energy between the deformed reactants. rsc.org This model could reveal how the fused ring system and the steric clash between the formyl and carboxylic acid groups influence the molecule's reactivity in reactions like cycloadditions. rsc.org

Illustrative Electronic Properties of this compound:

Computational ParameterIllustrative Predicted ValueSignificance
HOMO Energy-6.2 eVRelates to electron-donating ability; involved in oxidation.
LUMO Energy-2.5 eVRelates to electron-accepting ability; involved in reduction.
HOMO-LUMO Gap3.7 eVIndicator of chemical reactivity and stability.
Dipole Moment3.5 DMeasures overall polarity of the molecule.
Electron Affinity1.8 eVEnergy released when an electron is added.
Ionization Potential7.9 eVEnergy required to remove an electron.

Note: The data in this table is illustrative and based on typical values for similar aromatic compounds. Actual values would require specific DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory).

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their flexibility and preferred shapes (conformations). researchgate.net For this compound, a key structural feature is the bond connecting the carboxylic acid group to the phenanthrene (B1679779) ring. Due to steric hindrance from the adjacent formyl group, free rotation around this bond is likely restricted.

The conformational landscape of substituted biphenyls and related structures is a classic subject of study, where the balance between steric repulsion and electronic conjugation determines the most stable dihedral angle. ic.ac.uklibretexts.org A similar principle applies here. MD simulations can explore the potential energy surface associated with the rotation of the carboxyl group relative to the plane of the phenanthrene ring. This would likely reveal high-energy barriers for planar conformations, where the formyl and carboxyl groups are closest, and lower-energy, non-planar (twisted) conformations. libretexts.orgacs.org Understanding the accessible conformations is crucial, as the three-dimensional shape of a molecule dictates how it can interact with other molecules, such as biological receptors. nwpu.edu.cn

Illustrative Conformational Energy Profile:

Dihedral Angle (Formyl-C-C-Carboxyl)Relative Potential Energy (kcal/mol)Comments
0° (syn-planar)+15.0High energy due to severe steric clash.
45°+4.5Reduced steric strain.
90°0.0Likely energy minimum, balancing steric and electronic effects.
135°+5.0Increasing steric strain.
180° (anti-planar)+12.0High energy due to steric clash with a bay-region proton.

Note: The data in this table is hypothetical and intended to illustrate the expected conformational profile. The exact energy values and minima would be determined through detailed computational scans.

Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to another, typically a larger molecule like a protein or DNA. meilerlab.orggalaxyproject.org This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target. acs.orgschrodinger.com For this compound, docking studies could explore its potential to interact with various enzymes or receptors implicated in disease. Phenanthrene derivatives have been investigated for their interactions with cancer-related proteins and DNA. academie-sciences.fracs.org

The docking process involves placing the ligand into the binding site of a receptor and using a scoring function to estimate the binding free energy. univr.it A more negative score typically indicates a stronger, more favorable interaction. academie-sciences.frnih.gov The analysis also reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein target. academie-sciences.fr For this compound, the carboxylic acid group could act as a hydrogen bond donor and acceptor, while the planar phenanthrene core is well-suited for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Illustrative Docking Study Results against a Hypothetical Kinase Target:

LigandDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
This compound-10.5LYS 483, ASP 594Hydrogen Bond with carboxylate
This compoundTRP 531π-π Stacking with phenanthrene ring
This compoundVAL 471, ALA 481Hydrophobic Interaction

Note: This data is illustrative. The choice of target and the resulting scores and interactions are hypothetical and modeled after published studies on similar compounds. academie-sciences.fr

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can accurately predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.net These predictions are invaluable for confirming the identity of a synthesized compound and for interpreting experimental data. acs.orgfrontiersin.org

NMR chemical shifts can be calculated using quantum mechanical methods, often by first performing a geometry optimization followed by a specific NMR calculation (e.g., using the GIAO method). tandfonline.compaperdigest.orgresearchgate.net For this compound, predictions would show a characteristic downfield signal for the aldehyde proton (around 10 ppm) and the carboxylic acid proton (often broad and above 10 ppm). The aromatic protons would appear in a complex pattern, with the bay-region protons being significantly deshielded due to the electronic environment of the fused rings. lookchem.com

Similarly, IR spectra can be computed by calculating the vibrational frequencies of the molecule. niscpr.res.in These frequencies correspond to the stretching and bending of chemical bonds. For this molecule, key predicted peaks would include a strong C=O stretching vibration for the carboxylic acid (~1700-1725 cm⁻¹), another strong C=O stretch for the aldehyde (~1690-1715 cm⁻¹), characteristic aromatic C-H and C=C stretching bands, and a broad O-H stretch from the carboxylic acid group. libretexts.orglibretexts.orgpressbooks.pub

Illustrative Predicted Spectroscopic Data:

Spectroscopy TypePredicted FeatureIllustrative ValueAssignment
¹H NMRChemical Shift (δ)12.5 ppmCarboxylic acid proton (-COOH)
¹H NMRChemical Shift (δ)10.2 ppmAldehyde proton (-CHO)
¹H NMRChemical Shift (δ)7.5 - 9.0 ppmAromatic protons
¹³C NMRChemical Shift (δ)192 ppmAldehyde carbonyl carbon
¹³C NMRChemical Shift (δ)170 ppmCarboxylic acid carbonyl carbon
IR SpectroscopyWavenumber (cm⁻¹)2800-3300 (broad)O-H stretch (carboxylic acid dimer)
IR SpectroscopyWavenumber (cm⁻¹)1710C=O stretch (carboxylic acid)
IR SpectroscopyWavenumber (cm⁻¹)1695C=O stretch (aldehyde, conjugated)

Note: This data is illustrative and based on established correlation tables and computational studies on similar functional groups. libretexts.orgresearchgate.netgithub.io Precise values depend on the specific computational method and solvent model used.

Future Research Directions and Translational Perspectives

Innovations in Synthetic Methodologies and Scalability

The development of novel and efficient synthetic routes to 5-Formyl-4-phenanthrenecarboxylic acid is a cornerstone for its future applications. While classical methods for phenanthrene (B1679779) synthesis, such as the Bardhan-Sengupta and Haworth syntheses, provide a fundamental basis, future research is expected to focus on more modern and versatile approaches. quimicaorganica.orgwikipedia.org

Recent advancements in transition-metal-catalyzed reactions, particularly those involving palladium, have shown great promise for the synthesis of complex phenanthrene derivatives. nih.goveurekaselect.com These methods often offer high yields and regioselectivity, which are crucial for the specific placement of the formyl and carboxylic acid groups. nih.gov Future innovations may involve the development of one-pot reactions that combine C-H activation, decarbonylation, and cyclization steps to streamline the synthesis process. nih.gov Another promising avenue is the use of photocatalysis, which allows for the synthesis of phenanthrenes under mild conditions, reducing the need for harsh reagents and high temperatures. acs.orgnih.govbeilstein-journals.org

The scalability of these synthetic methods is a critical factor for the translational potential of this compound. Photochemical reactions in continuous flow reactors are being explored as a means to overcome the limitations of batch processes, potentially enabling gram-scale production. acs.orgresearchgate.net Furthermore, intramolecular Friedel-Crafts reactions of imidazolides promoted by catalysts like TiCl₄ have been shown to be efficient and scalable for the synthesis of related phenanthrenequinones. nih.gov

Synthetic ApproachPotential AdvantagesKey Research Areas for Scalability
Transition-Metal Catalysis (e.g., Palladium) High yield and regioselectivity, functional group tolerance. nih.goveurekaselect.comCatalyst recovery and reuse, optimization of reaction conditions for large-scale batches.
Photocatalysis Mild reaction conditions, use of visible light. acs.orgnih.govbeilstein-journals.orgReactor design for efficient light penetration, development of robust and reusable photocatalysts.
Flow Chemistry Improved reaction control, enhanced safety, potential for automation and high-throughput synthesis. acs.orgresearchgate.netOptimization of flow parameters, prevention of channel clogging with solid intermediates.
Electrocyclization Reactions Access to a wide variety of phenanthrene derivatives. rsc.orgControl of stereochemistry, development of catalytic variants.

Diversification of Chemical Biology Applications

The bifunctional nature of this compound, with its aldehyde and carboxylic acid groups, makes it a versatile platform for the development of chemical biology tools. The planar and aromatic phenanthrene core can act as an intercalating agent with biomolecules like DNA, a property that has been extensively studied for other phenanthrene derivatives in the context of anticancer agents. nih.gov

The aldehyde group can be readily derivatized to create fluorescent probes for bioimaging. nih.govfrontiersin.org For instance, it can be condensed with various amines to form Schiff bases, which can exhibit environment-sensitive fluorescence. The carboxylic acid group, on the other hand, can be used to improve water solubility or to conjugate the molecule to specific targeting moieties, such as peptides or antibodies. nih.govyoutube.com

Future research in this area will likely focus on:

Developing novel fluorescent probes: By reacting the formyl group with different fluorophores or environmentally sensitive dyes, new probes for detecting specific ions, reactive oxygen species, or even disease biomarkers could be created.

Designing targeted therapeutic agents: The carboxylic acid can be used as a handle to attach the phenanthrene core to molecules that specifically target cancer cells, thereby reducing off-target toxicity. nih.gov

Investigating protein-drug interactions: The compound and its derivatives can be used as molecular probes to study the binding and inhibition of enzymes, such as Pim kinases, which are implicated in cancer. nih.gov

Mechanistic Elucidation of Novel Biological Activities

Preliminary studies on various phenanthrene derivatives have revealed a wide range of biological activities, including cytotoxic, anti-inflammatory, and antimalarial effects. scispace.comgoogle.com A key future research direction will be to elucidate the precise mechanisms of action of this compound and its derivatives.

The planar structure of the phenanthrene ring suggests that DNA intercalation is a likely mechanism of its cytotoxic effects. nih.gov However, other mechanisms, such as the inhibition of key cellular enzymes like topoisomerase or protein kinases, are also possible and warrant investigation. researchgate.net The formyl and carboxylic acid groups can play a crucial role in the molecule's interaction with its biological targets, for example, by forming hydrogen bonds or covalent linkages.

Future studies should employ a combination of biochemical and cell-based assays to:

Identify the primary molecular targets of the compound.

Investigate its effects on cell cycle progression and apoptosis. nih.gov

Explore its potential to modulate inflammatory signaling pathways. google.com

Integration of Computational and Experimental Approaches

The integration of computational and experimental methods will be instrumental in accelerating the research and development of this compound. Computational techniques such as Density Functional Theory (DFT) and molecular docking can provide valuable insights into the molecule's electronic properties, reactivity, and interactions with biological targets. academie-sciences.frepa.govnih.govarxiv.orgnih.gov

DFT studies can be used to predict the electronic and optical properties of the molecule and its derivatives, guiding the design of new fluorescent probes with desired characteristics. chemrxiv.orgrsc.org Molecular docking simulations can help to identify potential binding sites on proteins and to predict the binding affinity of the compound, aiding in the design of more potent and selective inhibitors. academie-sciences.frepa.govnih.govnih.gov

Computational MethodApplication in ResearchExpected Outcome
Density Functional Theory (DFT) Prediction of electronic and optical properties. nih.govarxiv.orgnih.govchemrxiv.orgrsc.orgGuidance for the design of new fluorescent probes and materials with tailored properties.
Molecular Docking Identification of potential biological targets and prediction of binding modes. academie-sciences.frepa.govnih.govnih.govRational design of more potent and selective enzyme inhibitors.
Molecular Dynamics (MD) Simulations Study of the dynamic behavior of the compound in complex biological environments.Understanding of the stability of drug-receptor complexes and the mechanism of action.

Sustainability Considerations in Synthesis and Application

The development of sustainable and environmentally friendly methods for the synthesis and application of this compound is a critical aspect of future research. This aligns with the growing emphasis on "green chemistry" in the chemical industry.

Future research in this area should focus on:

Use of renewable starting materials: Exploring the possibility of synthesizing the phenanthrene core from renewable resources, such as lignin (B12514952) or other biomass-derived compounds. wikipedia.org

Development of catalytic methods: Utilizing non-toxic and abundant metal catalysts, such as iron, to replace more hazardous and expensive noble metals. nih.gov

Minimizing waste generation: Designing synthetic routes that are atom-economical and that minimize the use of hazardous solvents and reagents. nih.govrsc.orgresearchgate.netacs.org

By embracing these principles of green chemistry, the development and application of this compound can be pursued in a manner that is both scientifically innovative and environmentally responsible.

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